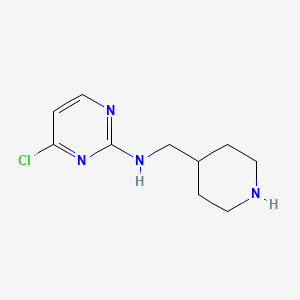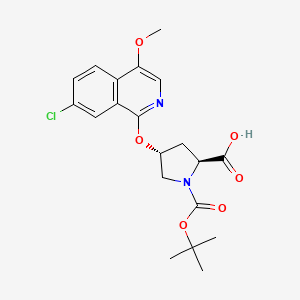
5'(R)-C-Methyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'(R)-C-Methyladenosine is a nucleoside analog that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a purine base attached to a deoxyhexofuranose sugar, making it a valuable subject of study in medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5'(R)-C-Methyladenosine typically involves the coupling of a purine base with a deoxyhexofuranose derivative. One common method includes the use of triphenylphosphine and diethyl azodicarboxylate to facilitate the regio- and stereospecific formation of the desired nucleoside analog . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5'(R)-C-Methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to new analogs with potential therapeutic applications.
Substitution: Substitution reactions, particularly on the purine base, can introduce functional groups that enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5'(R)-C-Methyladenosine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, affecting the replication and transcription processes. This makes it a valuable tool for studying genetic mechanisms and developing antiviral therapies .
Medicine
In medicine, this compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for the treatment of viral infections and certain types of cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical
Wirkmechanismus
The mechanism of action of 5'(R)-C-Methyladenosine involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA replication and RNA transcription, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purin-6-one
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purine-6-thione
Uniqueness
Compared to similar compounds, 5'(R)-C-Methyladenosine stands out due to its specific structure and the unique properties it imparts. Its ability to be incorporated into nucleic acids and disrupt genetic processes makes it particularly valuable in antiviral and anticancer research .
Eigenschaften
CAS-Nummer |
57237-22-6 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B8269810.png)




![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)





![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
